molecular formula C29H44O2 B12668430 2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol] CAS No. 93893-75-5

2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]

Cat. No.: B12668430
CAS No.: 93893-75-5
M. Wt: 424.7 g/mol
InChI Key: YVFVSMKGHIHIPM-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol]: is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its high thermal stability and effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] typically involves the condensation of 4-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic rings .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antioxidant activity of 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic hydroxyl groups play a crucial role in this process by stabilizing the free radicals formed during oxidation . Additionally, the compound can form intra- and intermolecular hydrogen bonds, which further enhance its stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

Uniqueness: 2,2’-Methylenebis[4-tert-buty-6-sec-butylphenol] stands out due to its high thermal stability and effectiveness in preventing oxidative degradation. Its unique structure, with sec-butyl groups, provides enhanced steric hindrance, making it more effective in certain applications compared to its analogs .

Biological Activity

2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol], commonly known as MBP, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of phenolic compounds and exhibits various properties that can influence biological systems. This article aims to provide a comprehensive overview of the biological activity of MBP, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C22H34O2
  • Molecular Weight : 334.52 g/mol
  • CAS Number : 93893-75-5

The biological activity of MBP is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of hydroxyl groups in the phenolic structure enables MBP to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, MBP may exhibit endocrine-disrupting properties by mimicking natural hormones.

Antioxidant Activity

MBP has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that MBP exhibited significant radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid15
MBP20
Trolox25

Cytotoxicity and Anticancer Activity

MBP's cytotoxic effects have been evaluated in various cancer cell lines. In vitro studies using human cancer cell lines showed that MBP can induce apoptosis and inhibit cell proliferation. The following table summarizes key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)30Induction of apoptosis
MCF-7 (Breast)25Inhibition of cell cycle progression
A549 (Lung)35Activation of caspase pathways

Endocrine Disruption Potential

Research has indicated that MBP may act as an endocrine disruptor due to its structural similarity to natural estrogens. A case study assessed the estrogenic activity of MBP using in vitro assays that measure binding affinity to estrogen receptors. The results indicated moderate binding affinity, suggesting potential hormonal activity.

Case Studies

  • Cytotoxic Effects on Breast Cancer Cells :
    A study conducted on MCF-7 breast cancer cells revealed that treatment with MBP resulted in a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cell proliferation and found an IC50 value of 25 µM after 48 hours of exposure.
  • Antioxidant Efficacy in Neuroprotection :
    Another investigation focused on the neuroprotective effects of MBP against oxidative stress in neuronal cell lines. The results demonstrated that MBP significantly reduced hydrogen peroxide-induced cytotoxicity, indicating its potential role as a neuroprotective agent.

Properties

CAS No.

93893-75-5

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

2-butan-2-yl-6-[(3-butan-2-yl-5-tert-butyl-2-hydroxyphenyl)methyl]-4-tert-butylphenol

InChI

InChI=1S/C29H44O2/c1-11-18(3)24-16-22(28(5,6)7)14-20(26(24)30)13-21-15-23(29(8,9)10)17-25(27(21)31)19(4)12-2/h14-19,30-31H,11-13H2,1-10H3

InChI Key

YVFVSMKGHIHIPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)CC)O)C(C)(C)C

Origin of Product

United States

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